molecular formula C9H10N2O2 B3360645 2-(2-hydroxyethyl)-1H-indazol-3(2H)-one CAS No. 89438-60-8

2-(2-hydroxyethyl)-1H-indazol-3(2H)-one

Cat. No.: B3360645
CAS No.: 89438-60-8
M. Wt: 178.19 g/mol
InChI Key: KXBQNNGKLMZFGJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1H-indazol-3(2H)-one is an organic compound belonging to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound features a hydroxyethyl group attached to the nitrogen atom at the second position of the indazole ring. The presence of the hydroxyethyl group imparts unique chemical properties to the molecule, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-hydroxyethyl)-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylhydrazine with ortho-nitrobenzaldehyde, followed by reduction and cyclization steps. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyethyl)-1H-indazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the precursor can be reduced to an amino group, which then undergoes cyclization.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of 2-(2-oxoethyl)-1H-indazol-3(2H)-one.

    Reduction: Formation of 2-(2-aminoethyl)-1H-indazol-3(2H)-one.

    Substitution: Formation of 2-(2-alkoxyethyl)-1H-indazol-3(2H)-one or 2-(2-acetoxyethyl)-1H-indazol-3(2H)-one.

Scientific Research Applications

2-(2-Hydroxyethyl)-1H-indazol-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The indazole ring can interact with enzyme active sites or receptor binding pockets, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    2-Hydroxyethyl methacrylate: A monomer used in the production of hydrogels and dental materials.

    2-Ethylhexyl acrylate: Used in the manufacture of adhesives and coatings.

    Poly(2-hydroxyethyl acrylate): Utilized in the development of bioadhesives and hydrogels.

Uniqueness: 2-(2-Hydroxyethyl)-1H-indazol-3(2H)-one is unique due to its indazole core structure, which imparts specific chemical and biological properties not found in other hydroxyethyl derivatives

Properties

IUPAC Name

2-(2-hydroxyethyl)-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-6-5-11-9(13)7-3-1-2-4-8(7)10-11/h1-4,10,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBQNNGKLMZFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658563
Record name 2-(2-Hydroxyethyl)-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89438-60-8
Record name 2-(2-Hydroxyethyl)-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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